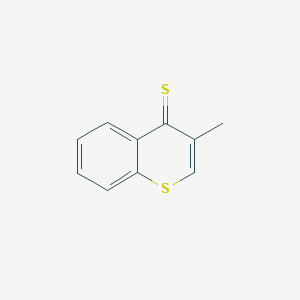

3-Methyl-4H-1-benzothiopyran-4-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1076-27-3 |

|---|---|

Molecular Formula |

C10H8S2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

3-methylthiochromene-4-thione |

InChI |

InChI=1S/C10H8S2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 |

InChI Key |

LXQFCDGBCSGIFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=CC=CC=C2C1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4h 1 Benzothiopyran 4 Thione and Its Analogues

Thionation of Corresponding 4H-1-Benzothiopyran-4-ones

A direct and common method for the synthesis of 3-Methyl-4H-1-benzothiopyran-4-thione involves the thionation of the corresponding ketone, 3-Methyl-4H-1-benzothiopyran-4-one. This transformation is typically achieved using potent sulfur-transfer reagents.

Utilization of Phosphorus Pentasulfide (P2S5) and Lawesson's Reagent

Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most frequently employed reagents for the conversion of a carbonyl group to a thiocarbonyl group. organic-chemistry.orgmdpi.com Lawesson's reagent is often preferred due to its milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioketone and a stable phosphorus-oxygen byproduct. organic-chemistry.org

The choice of solvent and reaction temperature is crucial for the success of this thionation reaction. High-boiling solvents such as toluene (B28343) or xylene are commonly used to facilitate the reaction, which often requires heating. mdpi.com The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has also been reported as an efficient system for thionation, sometimes offering superior yields compared to Lawesson's reagent. audreyli.com

| Reagent | Typical Solvents | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Xylene, Pyridine | Reflux temperature | Cost-effective |

| Lawesson's Reagent | Toluene, Dioxane, THF | Room temperature to reflux | Milder conditions, better solubility |

| P₄S₁₀/HMDO | Toluene, Xylene | Reflux temperature | Efficient, byproducts can be easily removed |

Cycloaddition Reactions for Thiopyran Ring Construction

Cycloaddition reactions provide a powerful tool for the de novo synthesis of the thiopyran ring system, offering control over substitution patterns. These reactions typically involve the formation of the six-membered ring through the concerted or stepwise combination of smaller unsaturated fragments.

[4+2] Cycloaddition Processes for Thiopyrans

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be adapted for the formation of thiopyrans. rsc.orglibretexts.org In this approach, a conjugated diene reacts with a dienophile. For the synthesis of thiopyrans, either the diene or the dienophile can contain the sulfur atom. These reactions can be highly stereospecific and regioselective, depending on the electronic nature of the substituents on the reacting partners. chemistrysteps.com The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemistrysteps.com

Reactions Involving Benzothietes and Acetylenic Dienophiles

Benzothietes, which are strained four-membered sulfur-containing heterocycles, can serve as precursors to o-thioquinonemethides. These reactive intermediates can then undergo cycloaddition reactions with dienophiles, such as acetylenes, to form benzothiopyran derivatives. This method allows for the construction of the fused benzene (B151609) and thiopyran rings in a single synthetic sequence.

Hetero-Diels-Alder Reactions of Hetaryl and Aryl Thioketones

In a hetero-Diels-Alder reaction, one or more heteroatoms are part of the diene or dienophile. beilstein-journals.orgnih.gov For the synthesis of benzothiopyrans, α,β-unsaturated thioketones can act as the dienophile, reacting with a suitable diene. Alternatively, and more commonly, an o-thioquinonemethide, generated in situ, can serve as the diene and react with an acetylenic dienophile. beilstein-journals.org These reactions are often chemo- and regioselective, and the initially formed cycloadducts may undergo further rearrangement, such as a 1,3-hydrogen shift, to yield the stable aromatic thiopyran system. beilstein-journals.orgchemrxiv.org

| Cycloaddition Type | Key Reactants | Intermediate/Key Feature | Product |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene and a sulfur-containing dienophile (or vice-versa) | Concerted or stepwise ring formation | Thiopyran derivative |

| Reaction with Benzothietes | Benzothiete and an acetylenic dienophile | In situ generation of o-thioquinonemethide | Benzothiopyran derivative |

| Hetero-Diels-Alder | o-Thioquinonemethide (diene) and an alkyne (dienophile) | Regioselective cycloaddition followed by potential rearrangement | Fused thiopyran derivative |

Fragment Coupling and Condensation Approaches for Benzothiopyran Derivatives

Convergent synthetic strategies, such as fragment coupling and condensation reactions, offer an alternative route to benzothiopyran derivatives. These methods involve the joining of two or more pre-functionalized molecular fragments to assemble the final target molecule.

Fragment coupling approaches can rapidly build molecular complexity. nih.govnih.gov For the synthesis of this compound, a plausible disconnection would involve coupling a substituted thiophenol derivative with a fragment containing the propynone or a related three-carbon unit. This strategy allows for the independent synthesis and modification of each fragment before their union.

Condensation reactions are also a viable method for constructing the benzothiopyran core. For instance, the reaction between a thiosalicylaldehyde derivative and a compound containing an activated methylene (B1212753) group, such as a β-keto ester, can lead to the formation of the benzothiopyran ring through an initial condensation followed by cyclization. A subsequent thionation step would then yield the desired thione. This approach is versatile and allows for the introduction of various substituents on both the benzene and thiopyran rings.

One-Pot Reactions for 4H-1-Benzothiopyran-4-one Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively documented, the synthesis of the analogous 4H-benzo[b]pyran derivatives via one-pot reactions is well-established. These reactions typically involve the condensation of an aldehyde, a C-H activated acid like malononitrile, and a 1,3-dicarbonyl compound. scispace.comresearchgate.net The use of various catalysts, including heterogeneous catalysts, can promote these reactions, often under environmentally benign conditions. scispace.com

For instance, a one-pot, three-component synthesis of polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives has been developed using a zinc(II)-modified 4 Å molecular sieve as a heterogeneous catalyst in ethanol (B145695). scispace.com This approach offers advantages such as high yields, short reaction times, and mild reaction conditions. scispace.com Another example is the use of nickel nitrate (B79036) hexahydrate as a catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media. researchgate.net These methodologies for the oxygen-containing analogues provide a conceptual framework that could potentially be adapted for the synthesis of their sulfur-containing counterparts, the 4H-1-benzothiopyran-4-one derivatives.

Table 2: Catalysts and Conditions for One-Pot Synthesis of Benzo[b]pyran Derivatives

| Catalyst | Solvent | Key Reactants | Product | Reference |

|---|---|---|---|---|

| Zinc(II) on 4 Å molecular sieve | Ethanol | Aldehyde, Malononitrile, Dimedone | Tetrahydro-benzo[b]pyran | scispace.com |

| Nickel nitrate hexahydrate | Water | Aldehyde, Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran | researchgate.net |

Specialized Synthetic Routes for Methylated Thiopyran Systems

Flash vacuum thermolysis (FVT) is a powerful technique in organic synthesis that involves heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. This method can induce unimolecular reactions that are often difficult to achieve in solution. scripps.edu A direct and intriguing synthesis of a methylated benzothiopyran-4-thione has been achieved through FVT. Specifically, the thermolysis of 2,2-dimethyl-4H-3,1-benzoxathiin-4-thione results in the formation of 2-methyl-4H-1-benzothiopyran-4-thione as the sole product. researchgate.net This reaction proceeds through a thermal rearrangement in the gas phase. researchgate.net In contrast, the thermolysis of the unsubstituted 4H-3,1-benzoxathiin-4-thione leads to an unstable product that, upon treatment with methanol, yields methyl 2-mercaptobenzoate. researchgate.net This highlights the significant influence of the methyl substituents at the C(2) position on the reaction pathway.

Table 3: Flash Vacuum Thermolysis of 4H-3,1-Benzoxathiin-4-thione Derivatives

| Substrate | Product(s) | Reference |

|---|---|---|

| 2,2-Dimethyl-4H-3,1-benzoxathiin-4-thione | 2-Methyl-4H-1-benzothiopyran-4-thione | researchgate.net |

| 4H-3,1-benzoxathiin-4-thione | Unstable intermediate (leading to Methyl 2-mercaptobenzoate) | researchgate.net |

Ring transformation reactions are fascinating processes in heterocyclic chemistry where one heterocyclic ring is converted into another. These reactions often proceed through a sequence of ring-opening and ring-closing steps, typically initiated by nucleophilic or electrophilic attack. While a direct ring transformation leading to this compound is not prominently described, the principle is well-illustrated in related systems.

For example, 2H-pyran-2-ones are known to undergo ring transformations upon reaction with nucleophiles. clockss.org The pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org Similarly, highly electron-deficient pyrimidinone derivatives can react with bidentate nucleophiles, leading to the formation of other azaheterocyclic compounds. mdpi.com For instance, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with 1,3-dicarbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield functionalized 4-aminopyridines. mdpi.com Another example is the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source to produce nitropyridines and nitroanilines. nih.gov These examples showcase the versatility of ring transformation reactions as a synthetic tool for accessing diverse heterocyclic structures.

Methodological Advancements and Green Chemistry Considerations in Synthesis

Modern organic synthesis places a strong emphasis on the development of environmentally benign methods, often referred to as "green chemistry". This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govmdpi.com In the context of synthesizing sulfur-containing heterocycles, several green methodologies have been reported.

For the synthesis of 3H-benzothiazole-2-thione and its derivatives, a cleaner method has been developed that involves the reaction of o-iodoaniline derivatives with carbon disulfide in the presence of cesium carbonate and tetramethyl ammonium bromide. researchgate.net This approach offers higher yields compared to traditional methods. researchgate.net The principles of green chemistry have also been applied to multicomponent reactions for the synthesis of other heterocyclic systems. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been achieved using an agro-waste-based catalyst in glycerol, an eco-friendly solvent. nih.gov This reaction proceeds in good yields and avoids the use of hazardous solvents. nih.gov Furthermore, the use of catalysts like dodecyl sulfonic acid in water for the synthesis of dihydropyrimidin-2-ones represents a highly efficient and green method. rsc.org These advancements highlight a clear trend towards the development of more sustainable synthetic protocols in heterocyclic chemistry, which could be applicable to the synthesis of this compound and its analogues.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Thiocarbonyl (C=S) Functional Group

The thiocarbonyl group is a key site of reactivity in 3-Methyl-4H-1-benzothiopyran-4-thione, participating in reactions such as conversion to thiopyrylium (B1249539) salts and oxidation to sulfoxides and sulfones. The carbon-sulfur double bond in thiocarbonyl compounds is less stable and more polarizable than the carbon-oxygen double bond in their carbonyl counterparts, making them more reactive towards certain reagents. caltech.edu

Conversion to Thiopyrylium Salts

The conversion of thiopyran-4-thiones to thiopyrylium salts is a characteristic reaction that highlights the reactivity of the thiocarbonyl group. This transformation typically involves treatment with reagents that can abstract a hydride ion or an equivalent from the 4-position of the thiopyran ring, leading to the formation of a stable aromatic thiopyrylium cation. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity pattern of related thiochromones suggests that this conversion is a feasible and important reaction pathway.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom of the thiocarbonyl group in this compound can be readily oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). A variety of oxidizing agents can be employed for this purpose, with the product often depending on the stoichiometry and strength of the oxidant. jchemrev.comorganic-chemistry.org For instance, controlled oxidation, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively yield the sulfoxide (B87167). organic-chemistry.orgorganic-chemistry.org Stronger oxidizing conditions or an excess of the oxidizing agent will typically lead to the formation of the sulfone. organic-chemistry.orgchemrxiv.orgnih.gov

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic sulfur chemistry. jchemrev.comorganic-chemistry.org Various methods have been developed for this purpose, including the use of hydrogen peroxide with catalysts, urea-hydrogen peroxide, and hypervalent iodine reagents. organic-chemistry.orgorganic-chemistry.org The choice of reagent can influence the chemoselectivity of the reaction, preventing over-oxidation to the sulfone when the sulfoxide is the desired product. organic-chemistry.org

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing System | Product | Key Features |

|---|---|---|

| Hydrogen Peroxide/Tantalum Carbide | Sulfoxide | High yield |

| Hydrogen Peroxide/Niobium Carbide | Sulfone | Efficiently affords sulfones |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfone | Metal-free, environmentally benign |

| Selectfluor/H₂O | Sulfoxide or Sulfone | Fast, high-yielding, eco-friendly |

Ring-Opening and Rearrangement Processes

The benzothiopyran ring system can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures.

Formation of Thiathiophthens and Dithioles through Ring Opening

Ring-opening reactions of dithiole-3-thiones, which share structural similarities with the thiocarbonyl part of this compound, can occur via nucleophilic attack at specific carbon atoms in the ring. researchgate.net For instance, reaction with unsaturated nitriles can lead to ring opening followed by cyclization to form new heterocyclic systems like thiinthiones. researchgate.net While direct evidence for the formation of thiathiophthens and dithioles from this compound is not explicitly detailed, the analogous reactivity of related sulfur heterocycles suggests this as a potential transformation pathway.

Sigmatropic Rearrangements in Thiochromanone Derivatives

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system. wikipedia.orgslideshare.netlibretexts.org In derivatives of thiochromanone, such as those with an allyloxy substituent, wikipedia.orgwikipedia.org-sigmatropic rearrangements, specifically the thio-Claisen rearrangement, can occur. caltech.edu This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl sulfide (B99878) to a γ,δ-unsaturated thiocarbonyl compound. nih.govmdpi.com These rearrangements are valuable for carbon-carbon bond formation and can proceed with high stereospecificity. libretexts.org The introduction of catalysts, including transition metals and organocatalysts, has expanded the scope and utility of these reactions, allowing them to proceed under milder conditions. mdpi.com

Derivatization and Functionalization of the Benzothiopyran Core

The benzothiopyran core of this compound can be modified through various derivatization and functionalization reactions. These reactions can target either the benzene (B151609) ring or the thiopyran ring, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Methods for the functionalization of related benzothiadiazole systems, which also feature a fused benzene ring, include regioselective C-H borylation. diva-portal.org This approach allows for the introduction of boryl groups at specific positions, which can then be further transformed into other functional groups through cross-coupling reactions. diva-portal.org Similar strategies could potentially be applied to the benzothiopyran core to achieve selective functionalization.

Furthermore, the reactivity of the chromone (B188151) ring in related compounds towards nucleophiles can lead to ring-opening and subsequent ring-closure reactions, affording a variety of substituted heterocyclic systems. sciforum.netresearchgate.net This highlights the potential for diverse derivatization of the benzothiopyran core through reactions that involve the heterocyclic portion of the molecule.

Reactions at the 3-Position

The methyl group at the 3-position of this compound is an active site for various condensation and functionalization reactions. Its reactivity is often enhanced by the electron-withdrawing nature of the adjacent thiocarbonyl group.

One notable transformation is the Vilsmeier-Haack reaction, which introduces a formyl group. ijpcbs.comwikipedia.org This reaction typically involves the use of a Vilsmeier reagent, generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The resulting 3-formyl derivative is a versatile intermediate for the synthesis of more complex structures.

Furthermore, the active methylene (B1212753) nature of the 3-methyl group allows for condensation reactions with various aldehydes and ketones. These reactions are often base-catalyzed and lead to the formation of styryl-type derivatives. The resulting condensation products can then undergo further cyclization or modification to generate novel heterocyclic systems. mdpi.comnih.gov

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| - | POCl₃, DMF (Vilsmeier-Haack Reaction) | 3-Formyl-4H-1-benzothiopyran-4-thione | ijpcbs.comwikipedia.org |

| Aromatic Aldehyde | Base catalyst (e.g., piperidine), solvent (e.g., ethanol), reflux | 3-(Substituted-styryl)-4H-1-benzothiopyran-4-thione | mdpi.com |

Cyclocondensation Reactions to Fused Heterocycles

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the reaction of the thiocarbonyl group and the active 3-position with bifunctional reagents.

For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused systems. The initial reaction likely occurs at the thiocarbonyl group, followed by cyclization involving the 3-position. chim.itnih.govnih.gov The nature of the substituent on the hydrazine and the reaction conditions can influence the final structure of the fused pyrazole (B372694) ring.

Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole-fused derivatives. The nucleophilic attack of hydroxylamine at the C-4 position, followed by intramolecular cyclization and dehydration, results in the formation of the isoxazole (B147169) ring fused to the benzothiopyran core. mdpi.comresearchgate.netmdpi.com

| Reagent | Resulting Fused Heterocycle | General Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Pyrazolo[3,4-c] chim.itbenzothiopyran | Reflux in a suitable solvent like ethanol (B145695) or acetic acid | chim.itnih.gov |

| Substituted Hydrazines | N-Substituted Pyrazolo[3,4-c] chim.itbenzothiopyran | Varying conditions depending on the substituent | nih.gov |

| Hydroxylamine Hydrochloride | Isoxazolo[5,4-c] chim.itbenzothiopyran | Base (e.g., sodium acetate) in a protic solvent | mdpi.comresearchgate.net |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Hydroxylamines)

The thiocarbonyl group at the 4-position of this compound is a primary site for nucleophilic attack by nitrogen-containing reagents such as hydrazines and hydroxylamines. These reactions are fundamental in forming hydrazones and oximes, respectively, which are important intermediates for further transformations. libretexts.orgdoubtnut.comdoubtnut.com

The reaction with hydrazine hydrate typically proceeds under mild conditions to afford the corresponding hydrazone. libretexts.org This hydrazone can exist in equilibrium with its tautomeric form and can be used in subsequent reactions, such as the Wolff-Kishner reduction, to deoxygenate (or in this case, desulfurize) the 4-position, although this is less common for thioketones.

The reaction with hydroxylamine hydrochloride, usually in the presence of a base, yields the corresponding oxime. doubtnut.comorientjchem.orgnih.gov The formation of oximes is a characteristic reaction of ketones and thioketones and introduces a new functional group that can be further modified.

| Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 3-Methyl-4H-1-benzothiopyran-4-one hydrazone | Ethanol, reflux | libretexts.org |

| Hydroxylamine Hydrochloride | 3-Methyl-4H-1-benzothiopyran-4-one oxime | Sodium acetate (B1210297), ethanol, reflux | doubtnut.comorientjchem.org |

| Phenylhydrazine | 3-Methyl-4H-1-benzothiopyran-4-one phenylhydrazone | Acetic acid, reflux | nih.gov |

Formation of Spirothiopyran Derivatives

The synthesis of spiro compounds involving the 4-position of the this compound ring system represents an interesting area of its chemical reactivity. These reactions typically involve a [3+2] or [4+1] cycloaddition or a multi-component reaction where the C-4 carbon becomes a spiro center. beilstein-journals.orgresearchgate.netbeilstein-journals.orgmdpi.comnih.gov

For example, a three-component reaction involving an arylamine, a suitable dicarbonyl compound, and this compound could potentially lead to the formation of spiro[dihydropyridine-benzothiopyran] derivatives. beilstein-journals.org The thiocarbonyl group would act as the electrophilic component in such a reaction.

Another approach could involve the reaction with activated alkenes or alkynes in the presence of a catalyst to facilitate a cycloaddition reaction, leading to the formation of a five-membered heterocyclic ring spiro-fused at the 4-position. While specific examples starting from this compound are not extensively documented, the general principles of spirocycle synthesis suggest the feasibility of such transformations. beilstein-journals.orgmdpi.comnih.gov

| Reaction Type | Potential Reactants | Potential Spiro Product | Reference |

|---|---|---|---|

| Three-component reaction | Arylamine, 1,3-dicarbonyl compound | Spiro[dihydropyridine-4,4'-benzothiopyran] | beilstein-journals.org |

| [3+2] Cycloaddition | Azomethine ylide | Spiro[pyrrolidine-3,4'-benzothiopyran] | researchgate.net |

| Reaction with isatins | Isatin, active methylene compound | Spiro[oxindole-3,4'-benzothiopyran] | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-Methyl-4H-1-benzothiopyran-4-thione, offering unambiguous evidence for its atomic connectivity and chemical environment.

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays signals corresponding to the vinylic proton, the methyl group protons, and the four distinct protons of the fused benzene (B151609) ring.

The proton assignments are as follows: a singlet for the methyl (CH₃) protons, a quartet or broad singlet for the vinylic proton at the C2 position (due to coupling with the methyl protons), and a series of multiplets in the aromatic region for the H-5, H-6, H-7, and H-8 protons. The H-5 proton, being deshielded by the adjacent thioketone group, typically appears at the furthest downfield position in the aromatic region.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | 2.24 | d (doublet) | 1.4 |

| H-2 | 7.64 | q (quartet) | 1.4 |

| H-7 | 7.42 | ddd (doublet of doublet of doublets) | 8.1, 7.2, 1.4 |

| H-6 | 7.50 | ddd (doublet of doublet of doublets) | 8.4, 7.2, 1.5 |

| H-8 | 7.67 | dd (doublet of doublets) | 8.1, 1.5 |

| H-5 | 8.79 | dd (doublet of doublets) | 8.4, 1.4 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows ten distinct carbon signals, corresponding to the ten carbon atoms in the structure.

A key feature in the spectrum is the signal for the thiocarbonyl carbon (C-4), which is significantly deshielded and appears far downfield, a characteristic feature of C=S groups. The methyl carbon provides an upfield signal, while the remaining signals correspond to the sp² hybridized carbons of the heterocyclic and benzene rings.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

| CH₃ | 16.9 |

| C-3 | 132.8 |

| C-4a | 134.1 |

| C-8a | 137.9 |

| C-2 | 139.7 |

| C-5 | 129.4 |

| C-6 | 126.5 |

| C-7 | 128.9 |

| C-8 | 126.0 |

| C-4 | 202.4 |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of this compound. For the molecular formula C₁₀H₈S₂, HRMS analysis confirms the mass of the molecular ion with a high degree of precision. Experimental data for the protonated molecule [M+H]⁺ shows a measured mass that aligns almost perfectly with the calculated theoretical mass, providing unequivocal proof of the compound's formula.

Molecular Formula: C₁₀H₈S₂

Calculated Mass for [M+H]⁺: 193.0143

Experimentally Found Mass for [M+H]⁺: 193.0145

This close correlation between the calculated and found mass validates the molecular formula.

Gas Chromatography-Mass Spectrometry is a technique well-suited for the analysis of volatile and thermally stable compounds like this compound. It separates the compound from a mixture and provides its mass spectrum. However, specific GC-MS retention time and fragmentation data for this particular compound are not detailed in the readily available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a fully assigned experimental spectrum is not available in the consulted literature, the expected characteristic absorption bands for this compound can be predicted based on its structure.

Key expected vibrations include:

Aromatic C-H Stretch: A sharp band or series of bands expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorption from the methyl group protons, expected just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Thioketone (C=S) Stretch: This is a crucial band for identification. The C=S stretching vibration is typically weaker than a C=O stretch and is expected to appear in the 1250-1020 cm⁻¹ region. Its presence would be a strong indicator of the thione functional group.

C-H Bending: Various bending vibrations for aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

These predicted absorption regions help in confirming the presence of the key structural motifs of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties. For heterocyclic compounds like thiochromones, single-crystal X-ray diffraction would elucidate the planarity of the benzothiopyran ring system, the conformation of substituents, and the nature of intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Analysis of Absorption Maxima and Spectral Characteristics

The absorption maxima of compounds like this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. The position, intensity, and shape of absorption bands can shift in response to solvent polarity and hydrogen bonding capabilities. ijcce.ac.irmjcce.org.mk This occurs because different solvents can stabilize the ground and excited states of a molecule to varying degrees.

Generally, a shift to longer wavelengths (a red shift or bathochromic shift) with increasing solvent polarity indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a blue shift or hypsochromic shift) suggests the ground state is more stabilized by polar solvents than the excited state. scirp.org Studies on various thione-containing heterocyclic dyes have demonstrated that both the specific solvent and the nature of substituents on the heterocyclic ring play a complex role in determining the observed spectral shifts. mjcce.org.mk For thiochromones, the key electronic transitions typically include π→π* transitions, associated with the conjugated aromatic system, and n→π* transitions, involving the non-bonding electrons on the sulfur and carbonyl-equivalent thione group.

Investigations of Triplet Photoprocesses

Thiones are well-known for their efficient population of triplet excited states upon photoexcitation. This occurs via a process called intersystem crossing (ISC), a non-radiative transition between electronic states of different spin multiplicity (i.e., from a singlet state to a triplet state). The presence of the sulfur atom, which is heavier than oxygen, enhances spin-orbit coupling, which facilitates this typically forbidden transition.

The study of related thiones, such as 4-thiouridine (B1664626), provides insight into these processes. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From here, it can either fluoresce back to the ground state (S₀) or undergo ISC to the lowest triplet state (T₁). For many thiones, ISC is a very efficient pathway, leading to high triplet quantum yields (ΦT), which is the fraction of absorbed photons that result in the formation of a triplet state. nih.govresearchgate.net For example, 4-thiouridine exhibits a high triplet quantum yield of approximately 0.6-0.7 in both water and acetonitrile. nih.gov The T₁ state is longer-lived than the S₁ state and can be detected by its characteristic phosphorescence, which is the radiative decay from T₁ to S₀. nih.gov The efficiency and lifetime of these triplet states are crucial in applications such as photodynamic therapy and photocatalysis.

Advanced Spectroscopic Probes (e.g., Photoelectron Spectroscopy)

Gas-phase ultraviolet photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization potentials of a molecule, corresponding to the energy required to remove an electron from its molecular orbitals. This technique offers profound insights into the electronic structure and bonding.

A study on a series of thiochromanones and thiochromones provides valuable data for the parent 4H-1-benzothiopyran-4-thione structure. The analysis revealed the energies of the highest occupied molecular orbitals (HOMOs). The first ionization potential (IP), corresponding to the removal of an electron from the HOMO, is a key parameter. For thiochromones, the highest occupied orbitals are typically the non-bonding lone pair orbital on the sulfur atom (n_S) and the π-orbitals of the aromatic system. The study identified four distinct ionization events in the 8.5-11.0 eV range for thiochromone (B8434766).

Table 1: Vertical Ionization Potentials of Thiochromone Derivatives

| Compound | IP₁ (eV) | IP₂ (eV) | IP₃ (eV) | IP₄ (eV) |

|---|---|---|---|---|

| Thiochroman-4-one (B147511) | 8.52 | 9.00 | 9.60 | 10.15 |

| Thiochromone | 8.75 | 9.28 | 9.75 | 10.30 |

| Thiochroman-4-one 1-oxide | 9.05 | 9.90 | 10.45 | 11.00 |

| Thiochromone 1,1-dioxide | 9.70 | 10.10 | 10.60 | 11.20 |

Data sourced from a study on the photoelectron spectra of thiochromones.

These PES results, supported by electrochemical data, indicate that the lowest singlet and triplet excited states in thiochromone are π,π* in nature. This contrasts with its saturated analog, thiochroman-4-one, where the lowest excited states are n,π*. This shift in the nature of the molecular orbitals has significant implications for the photochemical behavior of these compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For sulfur-containing heterocyclic compounds like 3-Methyl-4H-1-benzothiopyran-4-thione, DFT methods such as B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) are commonly used to achieve a high degree of accuracy in predicting molecular properties. researchgate.netresearchgate.net These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. By finding the lowest energy conformation, these studies can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. espublisher.commaterialsciencejournal.org For similar heterocyclic systems, theoretical geometries obtained computationally show good agreement with experimental data derived from techniques like X-ray crystallography. espublisher.com

The electronic structure is primarily elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net These maps use a color scale where red indicates electron-rich regions (negative potential), and blue signifies electron-deficient areas (positive potential), offering a visual guide to the molecule's reactive sites. researchgate.net

Table 1: Representative Global Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Indicates electron-accepting ability |

| Energy Gap | ΔE | Relates to chemical reactivity and stability |

| Chemical Hardness | η | Measures resistance to charge transfer scirp.org |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity nih.gov |

| Electronegativity | χ | Describes the power to attract electrons |

Theoretical Analysis of Energies (e.g., Zero-Point Energy, Electronic Energy)

Theoretical calculations provide access to various energetic properties that are crucial for understanding molecular stability and thermodynamics. The total electronic energy, calculated for the optimized geometry, represents the molecule's energy at absolute zero. Another key parameter is the Zero-Point Energy (ZPE), which accounts for the vibrational energy present even at 0 K due to the uncertainty principle. researchgate.net Accurate calculation of ZPE is important for determining thermodynamic properties like enthalpy and Gibbs free energy. researchgate.net These values are essential for predicting the feasibility and spontaneity of chemical reactions involving the compound.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of this compound. Molecular Dynamics (MD) simulations, for instance, can model the compound's behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

In drug discovery contexts, molecular docking is a widely used approach to predict the binding orientation and affinity of a molecule within the active site of a target protein. nih.gov For a compound like this compound, docking studies could reveal potential interactions with key amino acid residues, helping to rationalize its biological activity and guide the design of more potent analogues. researchgate.netnih.gov The stability of these predicted binding poses is often further validated using MD simulations. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for its synthesis or subsequent reactions. By identifying transition states and calculating activation energy barriers, researchers can predict the most favorable reaction pathways. nih.gov This knowledge is critical for optimizing reaction conditions, improving yields, and understanding the formation of byproducts. DFT calculations can suggest how energy from an exothermic step can overcome energy barriers in a reaction sequence, leading to the formation of thermodynamically favorable products. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

DFT and other quantum chemical methods can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies are used to simulate infrared (IR) and Raman spectra. materialsciencejournal.org These simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes and confirm the molecular structure. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental results to validate the compound's structural characterization. nih.govresearchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule's atoms. For a non-planar heterocyclic system, computational methods can identify the most stable conformers by calculating their relative energies. brieflands.com Studies on similar thione-containing rings have used DFT to determine features like ring puckering, the orientation of substituents (axial vs. equatorial), and the conformational preferences of side chains. brieflands.com

Cheminformatics and Data Analysis in Compound Characterization

Cheminformatics utilizes computational methods to analyze chemical data. For this compound, cheminformatics tools can calculate a wide range of molecular descriptors from its 2D or 3D structure. These descriptors, such as molecular weight, topological polar surface area (TPSA), and octanol-water partition coefficient (LogP), are used to predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential biological activities. nih.gov This data-driven approach is essential for compound characterization and for prioritizing molecules in research and development pipelines.

Table 2: Typical Computed Molecular Properties for Cheminformatics

| Property Name | Typical Value Range/Unit | Reference Source |

|---|---|---|

| Molecular Weight | g/mol | PubChem nih.gov |

| XLogP3-AA | Logarithmic Scale | PubChem nih.gov |

| Hydrogen Bond Donor Count | Integer | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | Integer | PubChem nih.gov |

| Rotatable Bond Count | Integer | PubChem nih.gov |

| Exact Mass | Da | PubChem nih.gov |

| Topological Polar Surface Area | Ų | PubChem nih.gov |

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the compound This compound that directly corresponds to the detailed mechanistic outline requested. While research exists on the broader class of thiochromones and related sulfur-containing heterocyclic compounds, attributing those findings directly to this specific molecule would be scientifically inaccurate.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on this compound and to provide thorough, scientifically accurate content for each specified subsection. The necessary detailed research findings on its specific mechanisms of cell growth inhibition, apoptosis induction, DNA topoisomerase activity, mitochondrial effects, and antibacterial action are not available in the public domain.

To fulfill the request would require speculation or the misattribution of data from other related but distinct chemical entities, which would violate the core principles of scientific accuracy and the explicit instructions provided.

Mechanistic Insights into Biological Activities and Molecular Interactions

Antimicrobial Modalities

Antifungal Action Mechanisms

While direct studies on the antifungal mechanism of 3-Methyl-4H-1-benzothiopyran-4-thione are not extensively detailed in available literature, the mechanisms of related sulfur-containing heterocyclic compounds provide a basis for understanding its potential action. The antifungal activity of such compounds often involves the disruption of fungal cell membrane integrity. ebsco.comnih.gov

One proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and rigidity, ultimately hindering fungal growth and replication. ebsco.comnih.gov For instance, azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14-alpha demethylase, which is crucial for converting lanosterol to ergosterol. ebsco.com Similarly, other sulfur-containing heterocycles, like 1,3,4-thiadiazole-2-thioethers, have been shown to alter cell membrane permeability, leading to the death of fungal hyphae. rsc.org The thione group within the this compound structure could potentially interact with key fungal enzymes or cellular components, contributing to a similar disruptive effect on the cell membrane.

Anti-inflammatory Pathways

The anti-inflammatory potential of this compound can be inferred from the activity of analogous structures, such as benzopyran-4-ones and various thione derivatives. nih.govresearchgate.net A primary pathway for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation. nih.govnih.gov

Compounds containing a thione or thiocarbonyl group, such as dihydropyrimidine-2(1H)-thiones, have demonstrated anti-inflammatory properties. researchgate.net Molecular docking studies on related benzopyran-4-one derivatives have shown that these molecules can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues and preventing the binding of the natural substrate, arachidonic acid. nih.gov This inhibition reduces the production of prostaglandins, thereby mitigating the inflammatory response. The structural features of this compound suggest it may engage in similar interactions within the COX active site.

Antioxidant Effects and Mechanistic Basis

Heterocyclic compounds containing thione groups are recognized for their antioxidant capabilities. The mechanistic basis for these effects often involves the ability of the molecule to neutralize reactive oxygen species (ROS) through radical scavenging mechanisms.

Derivatives of dihydropyrimidine-2(1H)-thione, for example, have shown notable antioxidant activity in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. The sulfur atom in the thione group can donate an electron or a hydrogen atom to stabilize free radicals, thus preventing oxidative damage to cells. The aromatic benzothiopyran ring system in this compound can also contribute to antioxidant activity by delocalizing electrons and stabilizing the radical form of the molecule after it has scavenged an ROS.

Enzyme Modulation and Inhibition Profiles

The unique structural arrangement of this compound suggests its potential to modulate the activity of various key enzymes involved in pathological processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical tyrosine kinases involved in tumor angiogenesis and growth. nih.gov While direct evidence for this compound is pending, related sulfur-containing heterocycles have emerged as potent kinase inhibitors. For example, novel 2-thioxoimidazolidin-4-one derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov Substituted 4-amino-2-thiopyrimidines also demonstrate potent VEGFR-2 inhibitory activity. nih.gov

The mechanism of inhibition typically involves the molecule binding to the ATP-binding pocket of the kinase domain. This interaction prevents the phosphorylation of the kinase, thereby blocking downstream signaling pathways essential for cell proliferation and angiogenesis. nih.gov Molecular docking studies of these related compounds confirm their ability to fit within the active sites and form key interactions. nih.govnih.gov

Table 1: Kinase Inhibitory Activity of Related Thio-Heterocyclic Compounds

| Compound Class | Target Kinase | IC₅₀ (µM) |

| 2-Thioxoimidazolidin-4-one (Compound 6) | EGFR | 0.07 |

| 2-Thioxoimidazolidin-4-one (Compound 6) | VEGFR-2 | 0.09 |

| 2-Thioxoimidazolidin-4-one (Compound 8a) | EGFR | 0.09 |

| 2-Thioxoimidazolidin-4-one (Compound 8a) | VEGFR-2 | 0.11 |

| Substituted 4-amino-2-thiopyrimidine (Compound 9c) | VEGFR-2 | 0.10 |

| Substituted 4-amino-2-thiopyrimidine (Compound 9d) | VEGFR-2 | 0.12 |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov Research into structurally similar compounds, such as thiochroman-4-ones (which feature a saturated version of the thiopyran ring), indicates a potential for AChE inhibition. magtechjournal.com Derivatives of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one have demonstrated potent AChE inhibitory activity, with some compounds showing greater efficacy than the reference drug rivastigmine. magtechjournal.com

Furthermore, studies on benzothiazin-4-ones, another related heterocyclic structure, have identified compounds with significant AChE inhibitory effects. nih.gov The mechanism involves binding to the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and thereby enhancing cholinergic transmission in the brain. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Related Heterocyclic Compounds

| Compound Class | Compound | IC₅₀ (µM) |

| Thiochroman-4-one (B147511) Derivative | Compound 8a | 0.96 |

| Benzothiazin-4-one Derivative | Compound 5Bd | 8.48 (cortex) |

| Benzothiazin-4-one Derivative | Compound 5Bd | 39.80 (hippocampus) |

As mentioned in the context of anti-inflammatory pathways, the inhibition of cyclooxygenase (COX) enzymes is a key mechanism. The thione functional group appears to be important for this activity, as seen in studies of 4-phenylpyrimidine-2(1H)-thiones, which have been investigated for their ability to inhibit COX-1 and COX-2. nih.gov Similarly, benzopyran-4-one derivatives (oxygen analogues of the target compound) have been synthesized and evaluated as anti-inflammatory agents acting via COX inhibition. nih.gov

These compounds act as competitive inhibitors, binding to the active site of COX enzymes to block the synthesis of prostaglandins. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes, showing how these molecules occupy the enzyme's catalytic domain. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects, and studies on related 1,4-benzoxazine derivatives have identified compounds with high COX-2 selectivity. rsc.org

Table 3: COX-2 Inhibition by Structurally Related Compounds

| Compound Class | Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| 1,4-Benzoxazine Derivative | Compound 3e | 0.57 | 242.4 |

| 1,4-Benzoxazine Derivative | Compound 3f | 0.61 | 226.2 |

| 1,4-Benzoxazine Derivative | Compound 3r | 0.68 | 194.1 |

| 1,4-Benzoxazine Derivative | Compound 3s | 0.72 | 186.8 |

| Celecoxib (Reference) | - | 0.30 | >303 |

Other Enzyme-Targeted Activities

Derivatives of the 4H-thiochromen-4-one scaffold, closely related to this compound, have demonstrated notable activity as modulators of specific enzymes, particularly those crucial for the survival of pathogenic organisms.

One significant target is trypanothione reductase , an essential enzyme for regulating oxidative stress in parasites responsible for tropical diseases like leishmaniasis and trypanosomiasis. nih.gov Studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have revealed them to be effective allosteric modulators of this enzyme. nih.gov The interaction of these compounds with the enzyme's binding pocket, involving key amino acids such as Ser-14, Leu-17, and Trp-21, leads to interhelical disruption. nih.gov This disruption perturbs the parasite's redox homeostasis, causing a significant increase in reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately leading to cell death. nih.gov

The broader class of thiochromenes and thiochromanes has been shown to inhibit various microbial enzymes, contributing to their antimicrobial properties. rsc.org Furthermore, specific derivatives have been investigated for their potential as antileishmanial agents, with their mechanism of action presumed to involve the inhibition of key parasitic enzymes. nih.govnih.gov For instance, certain thiochroman-4-one derivatives have shown potent activity against Leishmania panamensis. nih.gov Additionally, the related compound 3-methenylthiochroman-4-one-1,1-dioxide has exhibited marginal antitumor activity against Ehrlich ascites tumors in murine models, suggesting interaction with cellular pathways involved in cancer proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thiochromene and thiochromane derivatives, SAR analyses have provided valuable insights into how molecular modifications influence biological activity. rsc.org

The type and position of substituents on the thiochroman-4-one ring significantly impact biological efficacy, particularly in the context of antiparasitic and antifungal activities. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzothiopyran core often enhances biological activity. For example, SAR analysis of antifungal thiochroman-4-one derivatives indicated that electron-withdrawing groups at the 6-position of the ring enhance potency. nih.gov

Halogenation: The introduction of halogen atoms can have a profound effect. In a series of antileishmanial thiochroman-4-one derivatives, a fluorine substitution at the C-6 position led to a marked increase in activity compared to the non-halogenated parent compound. nih.gov

Side-Chain Modifications: The nature of the substituent at other positions is also critical. Studies on derivatives targeting Leishmania panamensis revealed that compounds bearing a vinyl sulfone moiety displayed the highest potency, with EC₅₀ values often in the low micromolar range. The removal of either the double bond or the sulfone group resulted in a significant decrease in activity, highlighting the importance of this specific functional group for interacting with the biological target. nih.gov The presence of hydrazone moieties has also been shown to enhance the antileishmanial activity of the thiochroman-4-one scaffold. nih.gov

The following table summarizes the structure-activity relationships for a series of thiochroman-4-one derivatives tested against Leishmania panamensis.

| Compound | Substituent at C-6 | Key Side-Chain Moiety | Antileishmanial Activity (EC₅₀ in µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Derivative 1 | -H | Vinyl Sulfone | <10 | >100 |

| Derivative 2 (4j) | -F | Vinyl Sulfone | 3.23 | 174 |

| Derivative 3 | -H | Saturated Sulfone | Decreased Activity | N/A |

| Derivative 4 (33) | -H | Semicarbazone | 5.4 | 18.6 |

Data synthesized from references nih.govnih.gov. The "Selectivity Index" compares the cytotoxicity against human cells to the activity against the parasite.

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a compound. While extensive studies on the stereoisomers of this compound itself are limited, the importance of chirality within related heterocyclic scaffolds is well-established.

The synthesis of thiochromene derivatives can be controlled to produce specific enantiomers through methods like hetero-Diels–Alder reactions using chiral catalysts, underscoring the chemical significance of stereoisomerism in this class of compounds. rsc.org The biological importance of obtaining a single, active enantiomer is highlighted in studies of other receptor antagonists. For example, in a series of spiro[4.4]nonane-3,6-dione derivatives developed as 5-HT6 receptor antagonists, the two enantiomers of a lead compound displayed a dramatic difference in binding affinity. One enantiomer exhibited a high affinity with a Kᵢ value of 15 nM, while its mirror image was significantly less active, with a Kᵢ of 855 nM. sci-hub.se This stark difference demonstrates that the precise spatial orientation of functional groups is critical for optimal interaction with the receptor's binding site. Such findings emphasize that stereochemical considerations are paramount in the design and development of potent and selective therapeutic agents based on any chiral heterocyclic scaffold.

Applications in Materials Science

Role of Sulfur-Containing Heterocycles in Advanced Material Design

Sulfur-containing heterocycles are a pivotal class of compounds whose incorporation into molecular frameworks introduces significant modifications to electronic distribution and enhances properties like lipophilicity. nih.gov These alterations can lead to improved physicochemical characteristics, making them highly attractive scaffolds in the design of advanced materials. nih.gov The presence of a sulfur atom in a heterocyclic core provides distinct electronic and steric features compared to oxygen or nitrogen analogues. nih.gov This has established scaffolds like thiochromenes (also known as benzothiopyrans) as distinguished structures in materials science. rsc.org

The utility of these compounds is broad, finding applications in the development of:

Laser Dyes rsc.org

Organic Light-Emitting Diodes (OLEDs) rsc.org

Fluorescent Probes rsc.org

Organic Semiconductors mdpi.comresearchgate.net

The sulfur atom's ability to be functionalized allows for the introduction of various substituents, enabling the fine-tuning of a material's properties for specific applications. nih.gov This versatility makes sulfur-containing heterocycles, including the benzothiopyran core of 3-Methyl-4H-1-benzothiopyran-4-thione, valuable building blocks for creating a diverse library of functional materials. rsc.org

Potential for Optical and Electronic Material Development

The structural backbone of this compound, a thiochromene derivative, is closely related to thiochromone (B8434766), a class of compounds known to possess useful optical properties. preprints.org This inherent characteristic suggests a strong potential for its use in developing new optical and electronic materials.

Research into related sulfur-containing heterocycles has demonstrated their significant promise as organic semiconductors. nih.gov For instance, derivatives of benzothiazole (B30560) and benzo[b]thieno[2,3-d]thiophene have been successfully synthesized and employed as semiconductor layers in organic field-effect transistors (OFETs). mdpi.comresearchgate.netnih.gov The performance of such materials is intrinsically linked to their molecular structure, where the introduction of electron-donating or electron-withdrawing groups can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This tuning is critical for controlling charge transport properties and optimizing device performance. nih.gov

The potential applications for this class of compounds are summarized in the table below.

| Material Class | Application Area | Relevant Properties |

| Thiochromenes/Thiochromones | Optoelectronics | Photophysical behavior, slow photodegradation rsc.org |

| Benzothiophenes | Organic Semiconductors (OFETs) | Charge carrier mobility, solution-processability mdpi.comresearchgate.net |

| Benzothiazoles | OLEDs, Fluorescent Sensors | Tunable optical and electronic properties nih.govmdpi.com |

| Thiophene Chalcones | Non-Linear Optics | Charge delocalization, high NLO response researchgate.net |

The benzothiopyran scaffold, as present in this compound, can therefore be considered a promising platform for designing novel π-conjugated small molecules for organic electronics. By analogy with other sulfur heterocycles, strategic functionalization of the this compound structure could modulate its electronic properties to create materials suitable for OFETs, OLEDs, and sensors. nih.gov

General Use in Functional Materials

The inherent characteristics of the thiochromene scaffold make it a versatile component for a wide range of functional materials. Its notable photophysical behavior, which includes resistance to photodegradation, is a highly desirable trait for applications requiring long-term stability, such as in laser dyes and OLEDs. rsc.org

As synthons and precursors in organic synthesis, thiochromones and their derivatives provide access to a broad scope of more complex sulfur heterocycles. preprints.org This positions this compound as a potentially valuable intermediate for building larger, more complex molecules tailored for specific functions. The ability to undergo various synthetic transformations allows chemists to integrate the benzothiopyran core into diverse material architectures, expanding its applicability in both medicinal chemistry and materials science. nih.govrsc.org The synthesis of such compounds has become more efficient through modern methods, making them more accessible for research and development into novel functional materials. organic-chemistry.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiochromones, the oxygen analogues of the title compound, has seen various approaches, including one-pot Friedel-Crafts acylations and rhodium-catalyzed carbonylative annulations. preprints.orgorganic-chemistry.org However, many existing methods rely on harsh conditions or generate significant waste. A primary future goal will be the development of more sustainable and efficient synthetic routes to 3-Methyl-4H-1-benzothiopyran-4-thione.

Future research will likely focus on:

Green Chemistry Principles : Employing principles of green chemistry to minimize hazardous waste and energy consumption. rsc.orgmdpi.com This includes the use of greener solvents, catalysts, and reaction conditions.

One-Pot Reactions : Designing multi-step syntheses that can be carried out in a single reaction vessel, which improves efficiency and reduces the need for intermediate purification steps. preprints.orgpreprints.org

Catalytic Systems : Investigating novel catalysts, such as transition metals or organocatalysts, to facilitate the synthesis with higher atom economy and selectivity. rsc.org

Flow Chemistry : Utilizing continuous flow reactors to enable safer, more scalable, and highly controlled synthesis of the target compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters for the thionation of 3-methyl-4H-1-benzothiopyran-4-one. |

| Sonochemistry | Enhanced reaction rates and yields through acoustic cavitation. | Investigating the efficiency of ultrasound in promoting cyclization and thionation steps. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for enzymes capable of catalyzing key bond-forming reactions in the benzothiopyran scaffold. |

Exploration of Untapped Reactivity Pathways and Transformations

The reactivity of the thiochromone (B8434766) scaffold has been studied, but the presence of the thione group in this compound introduces new possibilities for chemical transformations. researchgate.net The thione group is known to have different reactivity compared to its carbonyl counterpart, particularly in cycloaddition reactions and reactions with electrophiles and nucleophiles.

Emerging research avenues in this area include:

Cycloaddition Reactions : Exploring the utility of the C=S double bond in [4+2] and [2+3] cycloaddition reactions to construct novel polycyclic heterocyclic systems. Thia-Diels-Alder reactions are a promising route for generating complex thiochromenes. rsc.org

Cross-Coupling Reactions : Utilizing the benzothiopyran scaffold as a platform for palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents.

Cascade Reactions : Designing elegant cascade reactions that can rapidly build molecular complexity from simple precursors, leveraging the unique reactivity of the thione moiety. rsc.org

Photochemical Transformations : Investigating the behavior of the compound under photochemical conditions to access unique reactivity pathways and novel molecular structures.

Advanced Mechanistic Investigations in Biological Systems

The broader class of thiochromenes and thiochromanes has demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov A critical future direction will be to systematically evaluate the biological profile of this compound and its derivatives and to understand their mechanisms of action at a molecular level.

Key areas for future mechanistic studies are outlined below:

| Research Area | Methodologies | Potential Outcomes |

| Target Identification | Affinity chromatography, proteomics, genetic screening. | Identification of specific protein targets responsible for biological activity. |

| Enzyme Inhibition Kinetics | Spectroscopic assays, calorimetry. | Determination of inhibitory constants (Ki, IC50) and the mode of inhibition against identified target enzymes. |

| Cellular Pathway Analysis | Western blotting, reporter gene assays, transcriptomics. | Elucidation of the cellular signaling pathways modulated by the compound. |

| Structure-Activity Relationship (SAR) | Synthesis of analogues, biological screening. | Understanding how structural modifications impact biological potency and selectivity. nih.gov |

These investigations will be crucial for identifying the therapeutic potential and for guiding the development of more potent and selective drug candidates.

Rational Design and Synthesis of Advanced Derivatives with Tuned Properties

Building on mechanistic insights, the rational design of novel derivatives of this compound will be a major focus of future research. The goal is to synthesize advanced molecules with properties fine-tuned for specific applications, whether in medicine or materials science. nih.govmdpi.com

Strategies for rational design will involve:

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Privileged Scaffolds : Combining the benzothiopyran-4-thione core with other known "privileged" structures in medicinal chemistry to create hybrid molecules with enhanced biological activity. ump.edu.pl

Functionalization : Introducing a variety of substituents at different positions of the benzothiopyran ring system to systematically probe structure-activity relationships and optimize properties like solubility, stability, and target affinity.

Integration of Computational and Experimental Approaches for Targeted Applications

The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. nih.govnih.gov For this compound, this integrated approach will be instrumental in accelerating the discovery and development process.

Future research will increasingly rely on:

Molecular Docking : In silico screening of large virtual libraries of derivatives against biological targets to predict binding affinities and modes of interaction, thereby prioritizing synthetic efforts. nih.gov

Density Functional Theory (DFT) Calculations : Predicting the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives to understand their chemical behavior and to correlate electronic structure with biological activity. nih.gov

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the compound when interacting with biological macromolecules to provide a deeper understanding of the binding process and mechanism of action.

ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the design phase. nih.gov

By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can more efficiently navigate the chemical space and design molecules with a higher probability of success for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.